2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE
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Overview
Description
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that features a phenothiazine moiety, a benzoylamino group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, starting with the preparation of the phenothiazine derivative. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The subsequent steps involve the introduction of the oxoethyl group, benzoylamino group, and the butanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the oxo group can yield the corresponding alcohol.
Scientific Research Applications
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes involving phenothiazine derivatives.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, and this compound may have potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with molecular targets such as enzymes or receptors. The phenothiazine moiety is known to interact with various biological targets, potentially modulating their activity. The benzoylamino group and the butanoate ester may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-(BENZOYLAMINO)-3-PHENYLPROPANOATE: This compound has a similar structure but with a different ester group.
N-(2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL)PIPERIDINE-1-CARBOXAMIDE: This compound features a piperidine carboxamide group instead of the butanoate ester.
Uniqueness
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is unique due to the presence of the methylsulfanyl group on the butanoate ester, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-33-16-15-19(27-25(30)18-9-3-2-4-10-18)26(31)32-17-24(29)28-20-11-5-7-13-22(20)34-23-14-8-6-12-21(23)28/h2-14,19H,15-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGQTKNXRCMQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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